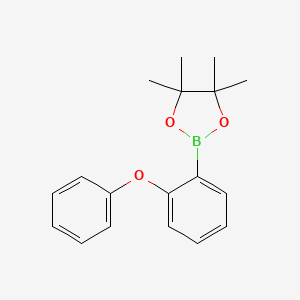

4,4,5,5-Tetramethyl-2-(2-phenoxyphenyl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(2-phenoxyphenyl)-1,3,2-dioxaborolane is a boronic ester featuring a phenoxyphenyl substituent attached to a dioxaborolane ring. The dioxaborolane framework (pinacol boronate) confers stability and versatility, making it valuable in Suzuki-Miyaura cross-coupling reactions and as a precursor in organic synthesis. Its structure combines steric bulk from the tetramethyl groups with the electron-rich phenoxyphenyl moiety, influencing its reactivity in catalytic transformations .

Properties

Molecular Formula |

C18H21BO3 |

|---|---|

Molecular Weight |

296.2 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-phenoxyphenyl)-1,3,2-dioxaborolane |

InChI |

InChI=1S/C18H21BO3/c1-17(2)18(3,4)22-19(21-17)15-12-8-9-13-16(15)20-14-10-6-5-7-11-14/h5-13H,1-4H3 |

InChI Key |

RYDIWCAYMSIRJS-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis from Corresponding Arylboronic Acids and Pinacol

The most common and straightforward method to prepare 4,4,5,5-tetramethyl-2-aryl-1,3,2-dioxaborolanes, including the 2-(2-phenoxyphenyl) derivative, involves the condensation of the corresponding arylboronic acid with pinacol.

- Dissolve the arylboronic acid (2-(2-phenoxyphenyl)boronic acid) and pinacol (1.05–1.2 equivalents) in a dry solvent such as tetrahydrofuran (THF).

- Add molecular sieves (4 Å) to remove water formed during the esterification.

- Stir the mixture at room temperature for 12–16 hours.

- Remove solvent under reduced pressure.

- Purify the product by silica gel column chromatography, typically eluting with non-polar solvents like toluene or hexane.

This method yields the pinacol boronate ester in good yields (typically 70–85%) and high purity.

$$

\text{Ar-B(OH)2} + \text{pinacol} \rightarrow \text{Ar-B(pinacol)} + H2O

$$

Where Ar = 2-(2-phenoxyphenyl)

Synthesis via Boronic Acid Derivatives and Pinacol

An alternative approach involves preparing the boronic acid intermediate first, which can be synthesized from various precursors such as aryl halides via lithiation or metal-halogen exchange followed by quenching with trialkyl borates.

Once the boronic acid is obtained, the same esterification with pinacol as described above is performed.

Direct Synthesis from Organometallic Intermediates

In some cases, 4,4,5,5-tetramethyl-2-(2-phenoxyphenyl)-1,3,2-dioxaborolane can be synthesized by direct borylation of aryl halides using bis(pinacolato)diboron (B2pin2) in the presence of a transition metal catalyst (e.g., palladium or nickel complexes).

- Aryl halide (e.g., 2-bromophenyl phenyl ether)

- Bis(pinacolato)diboron (B2pin2)

- Catalyst (Pd(dppf)Cl2 or Ni-based catalyst)

- Base (KOAc or Cs2CO3)

- Solvent (dioxane or DMF)

- Heating at 80–100 °C for several hours

This method is advantageous for its directness and functional group tolerance.

Detailed Experimental Procedure Example

From the literature on related 4,4,5,5-tetramethyl-2-aryl-1,3,2-dioxaborolanes synthesis:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-(2-phenoxyphenyl)boronic acid (1 equiv), pinacol (1.05 equiv), THF, molecular sieves (4 Å) | Dissolve and stir at room temperature for 12 h |

| 2 | Evaporate solvent under reduced pressure | Concentrate reaction mixture |

| 3 | Purify by silica gel chromatography (toluene) | Isolate pure boronate ester |

Typical yield: 75–80%

Physical state: Colorless solid

Characterization: Confirmed by 1H NMR, 13C NMR, IR spectroscopy, and elemental analysis consistent with literature data.

Analytical Data Summary

| Parameter | Typical Value for 4,4,5,5-Tetramethyl-2-(2-phenoxyphenyl)-1,3,2-dioxaborolane |

|---|---|

| 1H NMR (CDCl3) | Singlet at ~1.3–1.4 ppm (12H, pinacol methyls), aromatic multiplets 6.8–7.8 ppm |

| 13C NMR (CDCl3) | Pinacol carbons at ~24.9 ppm, aromatic carbons 120–135 ppm |

| IR (neat) | Strong B–O stretching bands around 1350–1150 cm⁻¹, aromatic C–H stretches near 3000 cm⁻¹ |

| Melting point | Typically 70–90 °C (depends on purity) |

| Elemental analysis | Matches calculated values for C, H, B, and O |

Notes on Reaction Optimization and Considerations

- Water removal: Molecular sieves are critical to drive the esterification equilibrium toward product formation.

- Solvent choice: THF is preferred for solubility and inertness; other ethers can be used.

- Purification: Silica gel chromatography effectively removes excess pinacol and impurities.

- Catalysis: For direct borylation, catalyst choice and base are crucial for yield and selectivity.

- Stability: The boronate ester is stable under ambient conditions but should be stored under inert atmosphere to prevent hydrolysis.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Esterification of boronic acid with pinacol | 2-(2-phenoxyphenyl)boronic acid, pinacol | THF, molecular sieves, RT, 12–16 h | 75–85 | Simple, mild, high purity | Requires boronic acid precursor |

| Direct borylation of aryl halide | 2-bromophenyl phenyl ether, B2pin2, Pd catalyst | Dioxane, base, 80–100 °C, several h | 60–80 | One-step, versatile | Requires catalyst, harsher conditions |

| Boronic acid synthesis then esterification | Aryl halide → boronic acid → pinacol ester | Multi-step | Variable | Flexible | Longer synthesis |

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2-phenoxyphenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

Reduction: The compound can be reduced to form borohydrides.

Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Boronic acids or borate esters.

Reduction: Borohydrides.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(2-phenoxyphenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: The compound can be used to label biomolecules for imaging and detection purposes.

Industry: The compound is used in the synthesis of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-phenoxyphenyl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which makes it useful in catalysis and molecular recognition. The phenoxyphenyl group enhances the stability and reactivity of the compound, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Table 1: Key Molecular Data of Selected Dioxaborolanes

(a) Electronic Effects

- Electron-Deficient Substituents : The nitro-substituted derivative (Table 1) exhibits enhanced electrophilicity at the boron center, favoring nucleophilic attacks in cross-coupling reactions .

- Electron-Rich Substituents: The phenoxyphenyl group in the target compound stabilizes the boron center via resonance, reducing hydrolysis susceptibility compared to aliphatic analogs .

(b) Steric Effects

- Bulky Groups : The tetraphenylethylene-substituted derivative (Table 1) demonstrates steric hindrance, limiting its utility in sterically demanding reactions but enabling aggregation-induced emission (AIE) in optoelectronics .

- Aliphatic vs. Aromatic Chains : Phenethyl and phenylpropyl derivatives show divergent regioselectivity in hydroboration. For example, phenethyl derivatives achieve 93% yield with UiO-Co catalysts, while phenylpropyl analogs form an 80:20 mixture of benzylic/aromatic products due to steric mismatches .

(c) Catalytic Performance

- Suzuki Coupling : The ethynyl-substituted dioxaborolane (C₁₄H₁₇BO₂) facilitates efficient coupling with aryl halides, attributed to its linear geometry and reduced steric bulk .

- C-H Borylation : Steric tuning of ligands (e.g., using B₂pin₂ vs. HBpin) enables regioselective borylation in substrates with minimal steric differentiation, as demonstrated in fluorinated analogs .

Stability and Functionalization

- Hydrolysis Resistance: The phenoxyphenyl group enhances hydrolytic stability compared to aliphatic derivatives like 4,4,5,5-tetramethyl-2-octyl-1,3,2-dioxaborolane, which are prone to protodeboronation .

- Derivatization : Fluorinated analogs (e.g., 2-[3-[(2-fluorophenyl)methoxy]phenyl]) are tailored for pharmaceutical applications, leveraging fluorine’s metabolic stability .

Biological Activity

4,4,5,5-Tetramethyl-2-(2-phenoxyphenyl)-1,3,2-dioxaborolane is a compound with significant biological activity and potential therapeutic applications. Its molecular formula is with a molecular weight of 310.20 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| CAS Number | 912569-55-2 |

| Molecular Formula | |

| Molecular Weight | 310.20 g/mol |

| Purity | 97% |

| Hazard Classification | GHS Signal Word: Warning |

Biological Activity

The biological activity of 4,4,5,5-tetramethyl-2-(2-phenoxyphenyl)-1,3,2-dioxaborolane has been investigated in various studies. The compound exhibits anti-inflammatory properties and has shown potential in treating conditions such as chronic obstructive pulmonary disease (COPD) and other fibrotic lung diseases.

Research indicates that this compound may influence the proliferation and differentiation of lung epithelial stem cells. It appears to selectively inhibit pathogenic lung epithelial stem cells while sparing normal regenerative cells. This selectivity is crucial for developing therapies aimed at reducing inflammation and fibrosis without compromising normal tissue repair mechanisms .

Case Studies

-

Chronic Obstructive Pulmonary Disease (COPD) :

In a study focused on COPD, it was found that the compound could reduce the proliferation of pathogenic lung epithelial stem cells. The study demonstrated that treatment with this dioxaborolane derivative led to a decrease in markers associated with inflammation and fibrosis in vitro . -

Fibrotic Lung Diseases :

Another investigation highlighted its efficacy in models of idiopathic pulmonary fibrosis. The compound was shown to modulate the expression of key genes involved in fibrotic pathways, suggesting its potential as a therapeutic agent for managing fibrotic lung diseases .

Research Findings

Recent studies have provided insights into the pharmacological profiles of 4,4,5,5-tetramethyl-2-(2-phenoxyphenyl)-1,3,2-dioxaborolane:

- Anti-inflammatory Effects : The compound has been shown to significantly reduce pro-inflammatory cytokines in cell culture models.

- Cell Viability : It exhibited selective cytotoxicity towards diseased epithelial cells while maintaining normal cell viability.

- Gene Expression Modulation : Treatment resulted in altered expression levels of genes related to inflammation and tissue remodeling.

Q & A

Q. How does the phenoxy group influence reactivity compared to other aryl substituents?

- Methodological Answer: The phenoxy group’s electron-withdrawing nature reduces electron density at boron, slowing protodeboronation but increasing oxidative stability. Compare with electron-donating groups (e.g., –OMe), which enhance reactivity but reduce shelf life. Hammett σ values quantify these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.